molecular formula C₁₉H₃₇NO₅ B1145626 3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers) CAS No. 287716-52-3

3-Hydroxydodecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)

Cat. No.: B1145626
CAS No.: 287716-52-3
M. Wt: 359.5
InChI Key:
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Description

3-Hydroxydodecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a complex organic compound that belongs to the family of hydroxylated fatty acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt typically involves the esterification of dodecanoic acid with ®-carnitine, followed by hydroxylation. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The hydroxylation step may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxydodecanoyl ®-Carnitine Inner Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of dodecanoyl ®-carnitine with a carbonyl group.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxydodecanoyl ®-Carnitine Inner Salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 3-Hydroxydodecanoyl ®-Carnitine Inner Salt involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of enzymes involved in fatty acid metabolism, such as carnitine acyltransferases. The compound may also interact with cellular receptors, influencing signaling pathways related to energy homeostasis and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxydecanoyl ®-Carnitine
  • 3-Hydroxyoctanoyl ®-Carnitine
  • 3-Hydroxyhexanoyl ®-Carnitine

Uniqueness

3-Hydroxydodecanoyl ®-Carnitine Inner Salt is unique due to its longer carbon chain length, which may confer distinct biochemical properties and interactions compared to shorter-chain analogs. This uniqueness makes it particularly interesting for studying long-chain fatty acid metabolism and its implications in health and disease.

Properties

CAS No.

287716-52-3

Molecular Formula

C₁₉H₃₇NO₅

Molecular Weight

359.5

Synonyms

(2R)-3-Carboxy-2-[(3-hydroxy-1-oxododecyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt

Origin of Product

United States

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